![molecular formula C17H14N4O2S B2891662 N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide CAS No. 2034327-10-9](/img/structure/B2891662.png)
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide” is a compound that contains a benzothiazole moiety . Benzothiazole derivatives have been reported to possess a broad spectrum of biological activities, including anticancer properties . The compound also contains a furan ring and a pyrazole ring, which are common structures in many biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound includes a benzothiazole ring, a furan ring, and a pyrazole ring . The benzothiazole ring is a bicyclic compound with a fusion of a benzene ring and a thiazole ring . The furan ring is a five-membered aromatic ring containing an oxygen atom, and the pyrazole ring is a five-membered ring containing two nitrogen atoms .Applications De Recherche Scientifique
Synthesis and Characterization
Several studies have focused on the synthesis and characterization of N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide derivatives. These compounds are synthesized through various chemical reactions involving furan derivatives and benzo[d]thiazole, aiming to obtain compounds with potential biological activities. The synthesis involves steps like acylation, thioamide formation, and subsequent reactions to introduce different functional groups into the molecule. The synthesized compounds are characterized using techniques such as IR, NMR, and mass spectroscopy to confirm their structures (Aleksandrov & El’chaninov, 2017), (Zaki, Al-Gendey, & Abdelhamid, 2018).
Biological Activities
Research into the biological activities of these compounds has shown promising results in terms of antimicrobial, anticancer, and antifungal properties. Some compounds derived from this chemical structure exhibited significant cytotoxicity against cancer cell lines, including breast and colon cancer cells. The biological activity studies suggest that these compounds could serve as potential leads for the development of new therapeutic agents. The evaluation of these compounds involves various assays to determine their effectiveness against specific types of bacteria, fungi, and cancer cells (Palkar et al., 2017), (Zhang et al., 2017).
Antimicrobial and Anticancer Evaluation
Further studies have demonstrated the synthesis of derivatives with enhanced antimicrobial and anticancer activities. The compounds have been tested against a range of microorganisms and cancer cell lines, showing varying degrees of activity. These findings highlight the potential of such compounds in the development of new antimicrobial and anticancer agents. The structure-activity relationship studies help in understanding the impact of different substituents on the biological activities of these compounds (Patel, Patel, & Shah, 2015), (Cakmak et al., 2022).
Mécanisme D'action
Target of Action
Similar compounds, such as benzothiazole derivatives, have been reported to inhibit various enzymes like dihydroorotase, dna gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (murb), peptide deformylase, aldose reductase, dihydrofolate reductase, enoyl acyl carrier protein reductase, casdihydrofolate reductase, dialkyl glycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase .
Mode of Action
It’s known that benzothiazole derivatives can interact with their targets and inhibit their function . For instance, they can inhibit the function of enzymes involved in bacterial cell wall synthesis, leading to bacterial cell death .
Biochemical Pathways
The compound likely affects multiple biochemical pathways due to its potential interaction with various enzymes. For instance, inhibition of dihydroorotase would disrupt pyrimidine synthesis, while inhibition of DNA gyrase would interfere with DNA replication . The exact pathways affected by this compound would depend on its specific targets.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets. For instance, if the compound inhibits enzymes involved in bacterial cell wall synthesis, it could lead to bacterial cell death
Orientations Futures
Benzothiazole derivatives, including “N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide”, may have potential for further investigation due to their broad spectrum of biological activities . Future research could focus on elucidating the specific mechanisms of action, optimizing the synthesis process, and evaluating the safety profile of this compound.
Propriétés
IUPAC Name |
N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-1,3-benzothiazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2S/c22-16(17-20-13-4-1-2-6-15(13)24-17)18-7-8-21-11-12(10-19-21)14-5-3-9-23-14/h1-6,9-11H,7-8H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVSCBHDIYMUSLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)NCCN3C=C(C=N3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
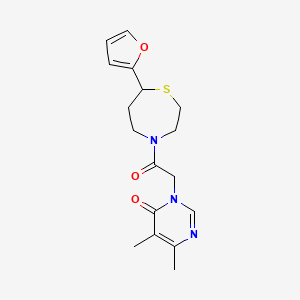
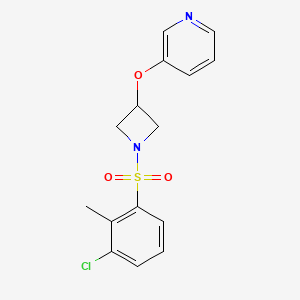
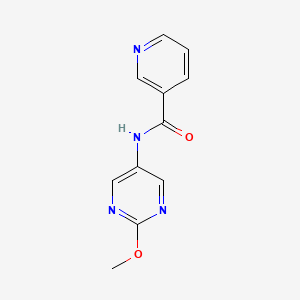
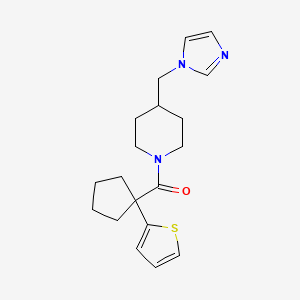

![tert-Butyl 7-oxo-2,6-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2891589.png)
![1-(4-fluorobenzyl)-3-(m-tolylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2891592.png)
![[3-(Benzimidazol-1-yl)azetidin-1-yl]-(2,4-dimethyl-1,3-thiazol-5-yl)methanone](/img/structure/B2891593.png)
![1-(4-Chlorophenyl)sulfonyl-2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2891594.png)
![2-Methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B2891595.png)


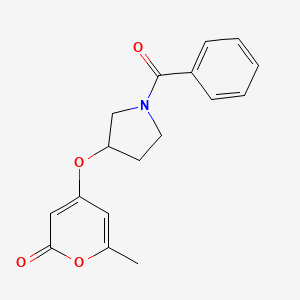
![5-((2-(4-chlorophenyl)-2-oxoethyl)thio)-7-cyclopentyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2891602.png)
